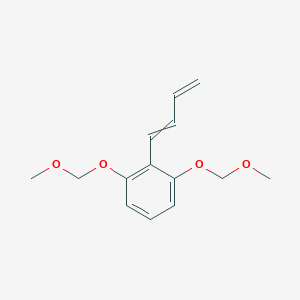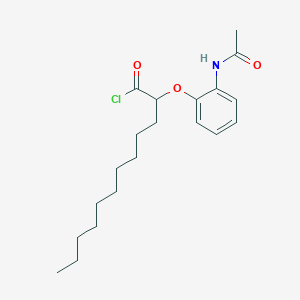
2-(2-Acetamidophenoxy)dodecanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetamidophenoxy)dodecanoyl chloride is a chemical compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further linked to a dodecanoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride typically involves the reaction of dodecanoic acid with thionyl chloride to form dodecanoyl chloride. This intermediate is then reacted with 2-(2-acetamidophenoxy)phenol in the presence of a suitable solvent such as ether . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-(2-Acetamidophenoxy)dodecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Solvents: Ether, dichloromethane, and tetrahydrofuran (THF) are commonly used solvents for these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学研究应用
2-(2-Acetamidophenoxy)dodecanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Acetamidophenoxy)dodecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
Dodecanoic Acid: A simpler derivative with similar antimicrobial properties.
Dodecanoyl Chloride: The parent compound used in the synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride.
2-(2-Acetamidophenoxy)phenol: The phenolic precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both acetamido and dodecanoyl chloride functionalities, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
139536-70-2 |
|---|---|
分子式 |
C20H30ClNO3 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
2-(2-acetamidophenoxy)dodecanoyl chloride |
InChI |
InChI=1S/C20H30ClNO3/c1-3-4-5-6-7-8-9-10-15-19(20(21)24)25-18-14-12-11-13-17(18)22-16(2)23/h11-14,19H,3-10,15H2,1-2H3,(H,22,23) |
InChI 键 |
LPRVPFFDNWRLLV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C(=O)Cl)OC1=CC=CC=C1NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
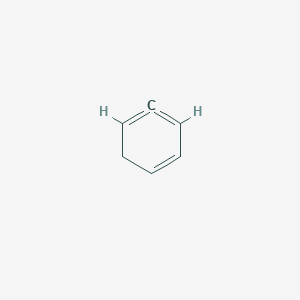
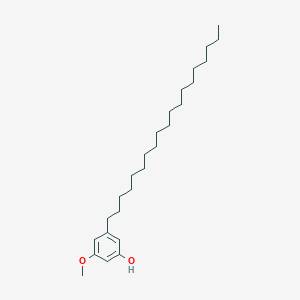
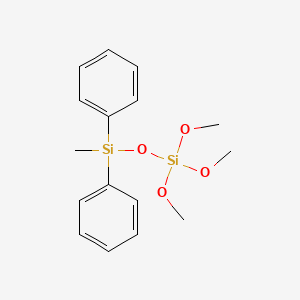
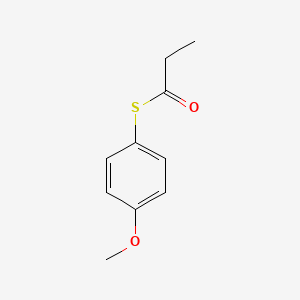


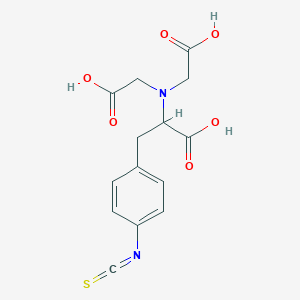


![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
